molecular formula C12H13Cl4NO2 B11996035 N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide

Katalognummer: B11996035
Molekulargewicht: 345.0 g/mol
InChI-Schlüssel: ATOJWCANZMSLDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide is a synthetic organic compound with the molecular formula C12H13Cl4NO2 It is characterized by the presence of multiple chlorine atoms and a butanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide typically involves the reaction of 2-chlorophenol with trichloroacetyl chloride to form 2-chlorophenoxytrichloroacetyl chloride. This intermediate is then reacted with butanamide under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]butanamide
  • N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide
  • N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide

Comparison: N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide is unique due to the presence of the 2-chlorophenoxy group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject for research and development.

Eigenschaften

Molekularformel

C12H13Cl4NO2

Molekulargewicht

345.0 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide

InChI

InChI=1S/C12H13Cl4NO2/c1-2-5-10(18)17-11(12(14,15)16)19-9-7-4-3-6-8(9)13/h3-4,6-7,11H,2,5H2,1H3,(H,17,18)

InChI-Schlüssel

ATOJWCANZMSLDN-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.